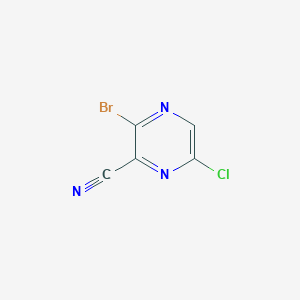

3-Bromo-6-chloropyrazine-2-carbonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C5HBrClN3 |

|---|---|

Molecular Weight |

218.44 g/mol |

IUPAC Name |

3-bromo-6-chloropyrazine-2-carbonitrile |

InChI |

InChI=1S/C5HBrClN3/c6-5-3(1-8)10-4(7)2-9-5/h2H |

InChI Key |

MAVXRLPKVRBHJP-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=C(C(=N1)Br)C#N)Cl |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of 3 Bromo 6 Chloropyrazine 2 Carbonitrile

Differential Reactivity of Halogen Atoms on the Pyrazine (B50134) Ring

The pyrazine ring in 3-Bromo-6-chloropyrazine-2-carbonitrile is substituted with two different halogen atoms, bromine and chlorine, at positions 3 and 6, respectively. The electronic properties of the pyrazine ring, characterized by the presence of two electron-withdrawing nitrogen atoms, significantly influence the reactivity of these halogen substituents.

Halogen Exchange Reactions

Halogen exchange reactions are fundamental transformations in organic synthesis, allowing for the conversion of one halogen to another. In the context of dihalogenated heteroarenes like this compound, these reactions can be crucial for modulating reactivity in subsequent cross-coupling reactions. While specific studies on halogen exchange for this particular compound are not extensively documented in publicly available literature, the principles of such reactions on similar aromatic systems provide valuable insights.

Generally, in metal-mediated halogen exchange reactions on aryl halides, the reactivity trend follows the bond dissociation energies, with the C-I bond being the weakest and most reactive, followed by C-Br and C-Cl. This suggests that the C-Br bond at position 3 would be more susceptible to exchange than the C-Cl bond at position 6. For instance, reactions involving lithium-halogen exchange, often utilizing reagents like n-butyllithium, typically proceed faster for bromides than for chlorides.

Catalytic systems, often employing copper or palladium, can facilitate halogen exchange. These processes can be driven by the relative concentrations of the halide source and the stability of the resulting products. For example, a less reactive aryl chloride can be converted to a more reactive aryl iodide, which is beneficial for subsequent reactions like Suzuki or Sonogashira couplings.

Influence of Electronic and Steric Factors on Reactivity

The regioselectivity of reactions on the this compound ring is governed by a combination of electronic and steric factors. The pyrazine ring is electron-deficient, and this effect is amplified by the presence of the electron-withdrawing nitrile group at position 2. This general electron deficiency activates both halogen atoms towards nucleophilic aromatic substitution (SNAr).

The positions on the pyrazine ring have differing electronic densities. The carbon atoms adjacent to the nitrogen atoms (positions 2, 3, 5, and 6) are more electrophilic. In this compound, both the bromine and chlorine atoms are attached to these activated positions. Theoretical studies and experimental evidence from related dihalogenated heteroarenes suggest that the halogen atom at the position with the lowest electron density is typically the most reactive towards nucleophilic attack. The precise electronic distribution in this compound would require computational analysis, but in many dihalopyridines and dihalopyrimidines, the halogen adjacent to a nitrogen atom is preferentially substituted.

Steric hindrance can also play a role, although in this relatively small molecule, its influence might be less pronounced than electronic effects. The proximity of the bromine atom at position 3 to the nitrile group at position 2 could introduce some steric shielding, potentially influencing the approach of bulky nucleophiles.

Nucleophilic Substitution Patterns

The electron-deficient nature of the pyrazine ring makes this compound a good substrate for nucleophilic aromatic substitution reactions. The differential reactivity of the two halogen atoms allows for selective functionalization.

Aminodehalogenation Pathways

The replacement of a halogen atom with an amino group, known as aminodehalogenation, is a widely used reaction in the synthesis of nitrogen-containing heterocyclic compounds. In the case of this compound, the chlorine atom at position 6 is generally more susceptible to substitution by amines than the bromine atom at position 3. This is exemplified by the reactions of the closely related 3-chloropyrazine-2-carboxamide (B1267238), where aminodehalogenation readily occurs at the chlorine-bearing carbon.

This preferential reactivity can be attributed to the electronic effects within the pyrazine ring system. The position of the chlorine atom might be more electronically deficient, or the transition state for the SNAr reaction at this position could be more stabilized.

Table 1: Examples of Aminodehalogenation Reactions on a Related Pyrazine System

| Starting Material | Amine Nucleophile | Product | Reference |

|---|

While direct experimental data for the aminodehalogenation of this compound is scarce in readily accessible literature, the behavior of analogous compounds strongly suggests that selective substitution of the chlorine atom is the predominant pathway. This allows for the synthesis of various 3-bromo-6-aminopyrazine-2-carbonitrile derivatives, which can then undergo further functionalization at the bromine position.

Reactions with Oxygen and Sulfur Nucleophiles (e.g., Alkoxylation, Sulfanylation)

Similar to aminodehalogenation, the reaction of this compound with oxygen (e.g., alkoxides, hydroxides) and sulfur (e.g., thiolates) nucleophiles is expected to proceed via a nucleophilic aromatic substitution mechanism. Again, the chlorine atom at the 6-position is anticipated to be the more reactive site.

For instance, reaction with sodium methoxide (B1231860) would likely yield 3-bromo-6-methoxypyrazine-2-carbonitrile. Similarly, treatment with sodium hydrosulfide (B80085) could lead to the formation of 3-bromo-6-mercaptopyrazine-2-carbonitrile. A related reaction has been documented for 3-chloropyrazine-2-carbonitrile (B110518), which reacts with sodium hydrosulfide (NaSH) to replace the chlorine atom with a thiol group. This further supports the higher reactivity of the halogen at the 6-position in such pyrazine systems. nih.gov

Table 2: Expected Products from Reactions with Oxygen and Sulfur Nucleophiles

| Nucleophile | Expected Major Product |

|---|---|

| RO⁻ (Alkoxide) | 3-Bromo-6-alkoxypyrazine-2-carbonitrile |

| RS⁻ (Thiolate) | 3-Bromo-6-(alkylthio)pyrazine-2-carbonitrile |

These selective transformations provide access to a range of functionalized pyrazines that are valuable precursors for more complex molecules.

Transformations of the Carbonitrile Group

The carbonitrile (cyano) group at position 2 of the pyrazine ring is a versatile functional group that can undergo a variety of chemical transformations, further expanding the synthetic utility of this compound.

One of the most common reactions of the nitrile group is its hydrolysis to a carboxylic acid or an amide. Partial hydrolysis under controlled conditions can yield the corresponding carboxamide. For example, the partial hydrolysis of 3-chloropyrazine-2-carbonitrile to 3-chloropyrazine-2-carboxamide has been reported, typically using hydrogen peroxide in a basic medium. uni.lu This suggests that this compound could be selectively hydrolyzed to 3-bromo-6-chloropyrazine-2-carboxamide, leaving the halogen atoms intact. Complete hydrolysis under more forcing acidic or basic conditions would lead to the formation of 3-bromo-6-chloropyrazine-2-carboxylic acid.

The nitrile group can also be reduced to an aminomethyl group using reducing agents such as lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. This transformation would provide access to 3-bromo-6-chloro-2-(aminomethyl)pyrazine.

Furthermore, the nitrile group can participate in cycloaddition reactions, for example, with azides to form tetrazoles, although such reactivity for this specific substrate is not widely reported. The reactivity of the nitrile group adds another dimension to the synthetic potential of this compound, allowing for the introduction of diverse functionalities at the 2-position.

Table 3: Potential Transformations of the Carbonitrile Group

| Reagent(s) | Product Functional Group |

|---|---|

| H₂O, H⁺ or OH⁻ (mild) | Carboxamide |

| H₂O, H⁺ or OH⁻ (strong) | Carboxylic acid |

| LiAlH₄ or H₂/Catalyst | Aminomethyl |

Hydrolysis to Carboxylic Acid and Amide Derivatives

The nitrile functional group in this compound can be hydrolyzed to either a carboxylic acid or an amide under appropriate conditions. This transformation is a fundamental reaction in organic chemistry, converting the cyano group into more versatile functionalities. masterorganicchemistry.comsemanticscholar.org

The hydrolysis typically proceeds in two stages: the initial hydration of the nitrile to an amide, followed by further hydrolysis of the amide to a carboxylic acid. masterorganicchemistry.com The reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the nitrile is typically heated with a strong acid such as hydrochloric acid or sulfuric acid in the presence of water. byjus.comwikipedia.org The reaction proceeds through protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom, making it susceptible to nucleophilic attack by water. The resulting intermediate undergoes tautomerization to form an amide. Further hydrolysis of the amide, also under acidic conditions, yields the corresponding carboxylic acid, 3-bromo-6-chloropyrazine-2-carboxylic acid, and an ammonium (B1175870) salt. masterorganicchemistry.comsemanticscholar.org

Alkaline-Catalyzed Hydrolysis:

In the presence of a base, such as sodium hydroxide (B78521), the nitrile is hydrolyzed upon heating. The hydroxide ion acts as the nucleophile, attacking the electrophilic carbon of the nitrile. The intermediate is then protonated by water to form the amide. semanticscholar.org If the reaction is stopped at this stage, the primary amide, 3-bromo-6-chloropyrazine-2-carboxamide, can be isolated. However, if the reaction is allowed to proceed, the amide will be further hydrolyzed to the carboxylate salt. Subsequent acidification of the reaction mixture is necessary to obtain the free carboxylic acid, 3-bromo-6-chloropyrazine-2-carboxylic acid. masterorganicchemistry.combyjus.com

A related process described in the patent literature involves the hydrolysis of the corresponding ester, methyl 3-bromo-6-chloropyrazine-2-carboxylate, using a base like lithium hydroxide or sodium hydroxide at low temperatures (-15 °C to 15 °C) to yield 3-bromo-6-chloropyrazine-2-carboxylic acid. core.ac.uk This supports the feasibility of obtaining the carboxylic acid from the nitrile under basic conditions.

| Product | Reagents and Conditions | Intermediate |

| 3-Bromo-6-chloropyrazine-2-carboxylic acid | Dilute HCl or H₂SO₄, heat | 3-Bromo-6-chloropyrazine-2-carboxamide |

| 3-Bromo-6-chloropyrazine-2-carboxamide | NaOH or KOH (controlled), heat | - |

| 3-Bromo-6-chloropyrazine-2-carboxylic acid | 1. NaOH or KOH, heat; 2. H₃O⁺ | 3-Bromo-6-chloropyrazine-2-carboxamide |

Reduction and Other Nitrile Functionalizations

The nitrile group of this compound is susceptible to reduction to a primary amine, providing a route to aminomethylpyrazine derivatives. These compounds are valuable intermediates in medicinal chemistry.

Reduction to Amines:

The reduction of nitriles to primary amines can be achieved using various reducing agents. Common methods include catalytic hydrogenation and reduction with metal hydrides. byjus.comworktribe.comumich.edu

Catalytic Hydrogenation: This method typically involves the use of a metal catalyst such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂) under a hydrogen atmosphere. adichemistry.comyoutube.comresearchgate.net Raney nickel is a particularly effective catalyst for the reduction of both aliphatic and aromatic nitriles to primary amines. worktribe.comorganic-chemistry.org The reaction is often carried out in a solvent like ethanol (B145695). To avoid the formation of secondary and tertiary amine byproducts, the reaction may be performed in the presence of ammonia (B1221849) or by using specific catalyst systems. A combination of Raney nickel and potassium borohydride (B1222165) in ethanol has been reported as a mild and efficient system for this transformation. worktribe.comorganic-chemistry.org

Metal Hydride Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective at reducing nitriles to primary amines. byjus.comumich.eduresearchgate.netmdpi.com The reaction is typically carried out in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). The mechanism involves the nucleophilic addition of a hydride ion to the nitrile carbon, followed by further reduction of the intermediate imine. researchgate.net A subsequent aqueous workup is required to liberate the amine.

| Product | Reagents and Conditions |

| (3-Bromo-6-chloropyrazin-2-yl)methanamine | 1. LiAlH₄, THF/ether; 2. H₂O |

| (3-Bromo-6-chloropyrazin-2-yl)methanamine | H₂, Raney Ni, Ethanol |

| (3-Bromo-6-chloropyrazin-2-yl)methanamine | H₂, Pd/C, Ethanol/Ammonia |

Metal-Catalyzed Transformations at Halogenated Positions

The presence of two different halogen atoms (bromine and chlorine) on the pyrazine ring of this compound allows for selective metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. worktribe.comsioc-journal.cnrsc.org Generally, the carbon-bromine bond is more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, which allows for selective functionalization at the 3-position.

Carbon-Carbon Bond Formation

Several palladium-catalyzed cross-coupling reactions can be employed to form new carbon-carbon bonds at the halogenated positions, including the Suzuki, Stille, and Sonogashira reactions. worktribe.com

Suzuki Coupling: The Suzuki reaction involves the coupling of the halo-pyrazine with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. adichemistry.com This reaction is widely used for the synthesis of biaryl and substituted aromatic compounds. researchgate.net By choosing the appropriate reaction conditions, it is possible to selectively couple at the more reactive C-Br bond. Typical catalysts include Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand, and bases like Na₂CO₃, K₂CO₃, or K₃PO₄ are commonly used.

Stille Coupling: The Stille reaction couples the halo-pyrazine with an organotin compound (stannane) using a palladium catalyst. researchgate.net This reaction is known for its tolerance of a wide range of functional groups. Similar to the Suzuki reaction, selective coupling at the C-Br bond can be achieved.

Sonogashira Coupling: The Sonogashira reaction is used to form a carbon-carbon bond between the halo-pyrazine and a terminal alkyne. youtube.com The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine. This method allows for the introduction of alkynyl moieties onto the pyrazine ring, which are versatile functional groups for further transformations. Selective alkynylation at the C-Br position is expected.

| Reaction | Coupling Partner | Catalyst System | Base |

| Suzuki | Aryl/vinyl boronic acid | Pd(PPh₃)₄ or Pd(OAc)₂/ligand | Na₂CO₃, K₃PO₄ |

| Stille | Organostannane | Pd(PPh₃)₄ | - |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂/CuI | Et₃N, piperidine |

Carbon-Heteroatom Bond Formation

The formation of carbon-heteroatom bonds, such as C-N, C-O, and C-S bonds, can also be achieved through metal-catalyzed cross-coupling reactions. sioc-journal.cnrsc.org

Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. It is a powerful method for the synthesis of arylamines. This compound can be selectively aminated at the C-Br position by reacting it with a primary or secondary amine in the presence of a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP), and a base (e.g., NaOtBu).

Ullmann Condensation: This copper-catalyzed reaction can be used to form carbon-oxygen and carbon-sulfur bonds. For example, reacting this compound with an alcohol or a phenol (B47542) in the presence of a copper catalyst and a base can yield the corresponding ether. Similarly, reaction with a thiol can provide the thioether.

The selective functionalization at either the bromine or chlorine position can often be controlled by the choice of catalyst, ligand, and reaction conditions, providing a strategic advantage in the synthesis of complex pyrazine derivatives.

| Reaction | Heteroatom Source | Catalyst System | Base |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd₂(dba)₃/BINAP | NaOtBu |

| Ullmann C-O Coupling | Alcohol/Phenol | CuI/ligand | K₂CO₃, Cs₂CO₃ |

| Ullmann C-S Coupling | Thiol | CuI/ligand | K₂CO₃, Cs₂CO₃ |

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Bromo 6 Chloropyrazine 2 Carbonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for delineating the carbon-hydrogen framework of a molecule. Although specific experimental NMR data for 3-Bromo-6-chloropyrazine-2-carbonitrile is not widely published, a detailed analysis can be constructed by drawing parallels with structurally related compounds and applying established principles of NMR theory.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is anticipated to be simple, exhibiting a single signal corresponding to the lone proton on the pyrazine (B50134) ring. The chemical shift of this proton is influenced by the electronic effects of the surrounding substituents: the bromo, chloro, and cyano groups. All three groups are electron-withdrawing, which would deshield the proton, causing its resonance to appear at a relatively downfield position.

By comparing with related structures such as 2-chloropyrazine, where the protons appear at approximately 8.4-8.6 ppm, and considering the additional deshielding from the bromo and cyano groups, the single proton of this compound is predicted to have a chemical shift in the range of 8.7-9.0 ppm. Due to the absence of adjacent protons, this signal will appear as a singlet.

| Proton | Predicted Chemical Shift (ppm) | Splitting Pattern |

| H-5 | 8.7 - 9.0 | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum of this compound is expected to display five distinct signals, one for each carbon atom in the molecule, as they are all in unique chemical environments. The chemical shifts are significantly influenced by the electronegative halogen and nitrile substituents.

The carbon atom of the nitrile group (C≡N) is expected to have a chemical shift in the typical range for nitriles, around 115-120 ppm. The carbons directly bonded to the halogens (C-3 and C-6) will be deshielded, appearing at lower field. The carbon bearing the bromine atom (C-3) is expected to be at a higher field than the carbon with the chlorine atom (C-6), due to the "heavy atom effect" of bromine. The remaining two carbons of the pyrazine ring (C-2 and C-5) will also have distinct chemical shifts influenced by the adjacent substituents.

A predicted assignment of the ¹³C NMR chemical shifts is presented in the table below, based on data from related halogenated and cyanated pyrazines and pyridines.

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | 145 - 150 |

| C-3 | 130 - 135 |

| C-5 | 135 - 140 |

| C-6 | 150 - 155 |

| C≡N | 115 - 120 |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Assignment of Characteristic Vibrational Modes

The vibrational spectrum will be dominated by several key modes. The pyrazine ring itself has a set of characteristic stretching and bending vibrations. researchgate.net In substituted pyrazines, ring stretching modes are typically observed in the 1600-1400 cm⁻¹ region. researchgate.net The C-H stretching vibration of the lone proton on the ring is expected around 3100-3000 cm⁻¹. researchgate.net

Spectroscopic Signatures of Halogen and Nitrile Substituents

The presence of the halogen and nitrile substituents gives rise to specific and identifiable vibrational bands. The C≡N stretching vibration is a strong and sharp band in the IR spectrum, typically appearing in the range of 2240-2220 cm⁻¹. The C-Cl stretching vibration is expected in the region of 800-600 cm⁻¹, while the C-Br stretching vibration will appear at a lower frequency, typically between 600-500 cm⁻¹, due to the larger mass of the bromine atom.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |

| C-H Stretch | 3100 - 3000 | Medium |

| C≡N Stretch | 2240 - 2220 | Strong, Sharp |

| Pyrazine Ring Stretches | 1600 - 1400 | Medium to Strong |

| C-Cl Stretch | 800 - 600 | Medium to Strong |

| C-Br Stretch | 600 - 500 | Medium |

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation.

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak ([M]⁺). Due to the presence of bromine and chlorine, this peak will be accompanied by characteristic isotopic peaks. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, and chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This will result in a complex isotopic pattern for the molecular ion, with major peaks at m/z 217, 219, and 221.

The fragmentation of the molecular ion is likely to proceed through several pathways, including the loss of the halogen atoms and the nitrile group. Common fragmentation patterns for halogenated aromatic compounds involve the initial loss of a halogen radical. google.com Therefore, fragments corresponding to the loss of Br• and Cl• are expected. The subsequent loss of HCN or CN• from these fragments is also a probable fragmentation pathway.

| Ion/Fragment | Predicted m/z | Identity |

| [M]⁺ | 217, 219, 221 | Molecular Ion |

| [M-Br]⁺ | 138, 140 | Loss of Bromine radical |

| [M-Cl]⁺ | 182, 184 | Loss of Chlorine radical |

| [M-CN]⁺ | 191, 193, 195 | Loss of Nitrile radical |

Computational Studies and Theoretical Insights into 3 Bromo 6 Chloropyrazine 2 Carbonitrile

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a robust framework for investigating the geometric and electronic characteristics of molecules. nih.govkbhgroup.in These methods are instrumental in predicting molecular structures and spectroscopic properties with a high degree of accuracy.

Density Functional Theory (DFT) for Geometry Optimization

The first step in the theoretical characterization of 3-Bromo-6-chloropyrazine-2-carbonitrile is the optimization of its molecular geometry. This process determines the lowest energy arrangement of the atoms, corresponding to the most stable three-dimensional structure of the molecule. Density Functional Theory (DFT) is a widely used method for this purpose, often employing hybrid functionals like B3LYP in conjunction with a suitable basis set, such as 6-311++G(d,p). nih.gov

The geometry optimization calculation provides key structural parameters, including bond lengths, bond angles, and dihedral angles. For this compound, the calculations would reveal the planarity of the pyrazine (B50134) ring and the precise spatial orientation of the bromo, chloro, and carbonitrile substituents. The electron-withdrawing nature of the chlorine, bromine, and nitrile groups influences the bond lengths and angles within the pyrazine ring compared to unsubstituted pyrazine. nih.gov

Table 1: Predicted Geometrical Parameters for this compound This table presents representative data that would be obtained from DFT calculations for geometry optimization. Actual values may vary based on the specific level of theory and basis set used.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C2-C3 | 1.44 |

| C5-C6 | 1.39 | |

| N1-C2 | 1.33 | |

| N4-C3 | 1.34 | |

| C2-CN | 1.45 | |

| C3-Br | 1.89 | |

| C6-Cl | 1.74 | |

| **Bond Angles (°) ** | N1-C2-C3 | 120.5 |

| C2-C3-N4 | 121.0 | |

| C3-C2-CN | 118.0 | |

| N1-C6-Cl | 117.5 | |

| N4-C3-Br | 116.8 |

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies)

Once the optimized geometry is obtained, the vibrational frequencies of the molecule can be calculated. These theoretical frequencies correspond to the various vibrational modes of the molecule (stretching, bending, etc.) and can be directly compared with experimental data from infrared (IR) and Raman spectroscopy. nih.govarxiv.org The calculations not only predict the frequency of each vibration but also its intensity, aiding in the assignment of experimental spectra. kbhgroup.in

For this compound, characteristic vibrational frequencies would include the C≡N stretch of the nitrile group, typically found in the 2220-2260 cm⁻¹ region, and various C-Cl and C-Br stretching modes at lower frequencies. kbhgroup.in The vibrations of the pyrazine ring itself would also present a unique fingerprint. mdpi.com A comparison between calculated and experimental spectra is a powerful method for confirming the structure of a synthesized compound. researchgate.net

Table 2: Predicted Major Vibrational Frequencies for this compound This table shows a selection of predicted vibrational frequencies and their assignments based on DFT calculations. These values help in the interpretation of experimental IR and Raman spectra.

| Predicted Frequency (cm⁻¹) | Assignment | Vibrational Mode |

| 2245 | C≡N stretch | Stretching |

| 1550 | Pyrazine ring stretch | Stretching |

| 1420 | Pyrazine ring stretch | Stretching |

| 1185 | C-H in-plane bend | Bending |

| 1050 | C-Cl stretch | Stretching |

| 780 | C-Br stretch | Stretching |

| 560 | Ring deformation | Deformation |

Theoretical Investigations of Reactivity and Reaction Pathways

Computational chemistry also provides powerful tools to predict the chemical reactivity of a molecule, identifying which parts of the molecule are most likely to participate in chemical reactions.

Analysis of Electronic Distribution and Electrophilic/Nucleophilic Sites

The distribution of electrons within the this compound molecule is key to its reactivity. A Molecular Electrostatic Potential (MEP) map can be generated to visualize the electron density. rsc.org On an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. chemrxiv.org

For this molecule, the nitrogen atoms of the pyrazine ring, with their lone pairs of electrons, would be expected to be regions of negative potential. Conversely, the carbon atoms attached to the electronegative bromine, chlorine, and nitrile groups would be electron-deficient and thus represent primary sites for nucleophilic attack. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) also provides insight into reactivity. rsc.org The LUMO is often localized on the pyrazine ring and the carbon of the nitrile group, indicating these are the most likely sites to accept electrons from a nucleophile.

Computational Modeling of Reaction Mechanisms and Transition States

Beyond predicting reactivity sites, computational methods can model entire reaction pathways. up.ac.za For this compound, a common reaction would be nucleophilic aromatic substitution (SNAr), where either the bromine or chlorine atom is replaced by a nucleophile. nih.gov

Theoretical calculations can be used to model the step-by-step mechanism of such a reaction. This involves locating the transition state—the highest energy point along the reaction coordinate—which is critical for determining the reaction's activation energy and, consequently, its rate. acs.orgsciforum.net By comparing the activation energies for substitution at the bromine-bearing carbon versus the chlorine-bearing carbon, it is possible to predict which halogen is more likely to be displaced. These computational studies can explore the formation of intermediates, such as the Meisenheimer complex, and provide a detailed understanding of the factors controlling the reaction's outcome. nih.gov This predictive power is invaluable for designing efficient synthetic routes to new derivatives of this compound.

Role of 3 Bromo 6 Chloropyrazine 2 Carbonitrile As a Versatile Synthetic Intermediate

A Precursor in the Synthesis of Pharmaceutical Lead Compounds

The inherent reactivity of 3-Bromo-6-chloropyrazine-2-carbonitrile makes it an attractive starting material for the synthesis of various pharmaceutically active compounds. The differential reactivity of the bromine and chlorine substituents, coupled with the synthetic versatility of the nitrile group, allows for sequential and site-selective modifications, paving the way for the creation of diverse molecular libraries for drug discovery.

Building Block for Antiviral Agents

While direct utilization of this compound in the synthesis of marketed antiviral drugs is not extensively documented, its structural motifs are present in key intermediates of potent antiviral agents. For instance, the synthesis of the broad-spectrum antiviral drug Favipiravir (B1662787) involves the use of a closely related intermediate, 3,6-dichloropyrazine-2-carbonitrile (B1371311). The synthetic strategies employed for Favipiravir highlight the importance of halogenated pyrazine-2-carbonitriles as precursors. The bromo and chloro substituents on the pyrazine (B50134) ring of this compound offer potential alternative handles for nucleophilic substitution reactions, which could be exploited in the synthesis of Favipiravir analogues or other novel antiviral compounds.

Role in the Development of Anti-tumor Therapeutics

The development of targeted cancer therapies often relies on the synthesis of small molecules that can inhibit specific signaling pathways implicated in tumor growth and survival. One such target is the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). The compound 2-amino-3-bromo-6-chloropyrazine (B112278) has been identified as a key intermediate in the synthesis of potent SHP2 inhibitors. It is chemically feasible to synthesize this crucial amino-pyrazine derivative from this compound, likely through a reduction of the nitrile group to an amine or via a multi-step transformation. This positions this compound as a valuable precursor in the development of this important class of anti-cancer agents.

Table 1: Key Intermediates in Pharmaceutical Synthesis

| Intermediate | Target Compound Class | Therapeutic Area |

| 3,6-dichloropyrazine-2-carbonitrile | Favipiravir and analogues | Antiviral |

| 2-amino-3-bromo-6-chloropyrazine | SHP2 inhibitors | Anti-tumor |

Intermediate in Agrochemical Synthesis

The pyrazine scaffold is a common feature in a variety of agrochemicals, including fungicides, herbicides, and insecticides. While specific, large-scale applications of this compound in the agrochemical industry are not widely reported in public literature, the related compound 3-Amino-6-bromopyrazine-2-carbonitrile is known to be utilized in the formulation of crop protection products. chemimpex.com This suggests that this compound could serve as a precursor to such amino-derivatives, which are then further elaborated to produce active agrochemical ingredients. The halogen atoms on the pyrazine ring provide reactive sites for the introduction of various functional groups that can modulate the biological activity and spectrum of the resulting pesticides.

Scaffold for the Preparation of Novel Organic Materials and Dyes (e.g., Aza-phthalocyanines)

The electron-deficient nature of the pyrazine ring, combined with the presence of multiple reactive sites, makes this compound a potential building block for the synthesis of novel organic materials and dyes. For example, dinitriles are common precursors for the synthesis of phthalocyanines and their aza-analogues, which are large, aromatic macrocycles with interesting photophysical and electronic properties.

The tetramerization of substituted dicyanopyrazines can, in principle, lead to the formation of tetrapyrazinoporphyrazines, a class of aza-phthalocyanines. These materials have potential applications in areas such as chemical sensors, nonlinear optics, and as photosensitizers in photodynamic therapy. The bromine and chlorine substituents on this compound could be used to tune the electronic properties of the resulting macrocycle or to provide handles for further functionalization and attachment to other molecules or surfaces. However, it is important to note that the synthesis of aza-phthalocyanines from this specific precursor is not yet a well-established or widely documented application.

Future Directions and Emerging Research Avenues in 3 Bromo 6 Chloropyrazine 2 Carbonitrile Chemistry

Development of More Efficient and Sustainable Synthetic Strategies

The future synthesis of 3-Bromo-6-chloropyrazine-2-carbonitrile will prioritize efficiency, safety, and environmental responsibility. While specific multi-step syntheses exist, starting from precursors like 3-aminopyrazine-2-carboxylate, research is moving towards greener and more streamlined processes. rsc.org

Future strategies will likely focus on:

Catalyst Innovation: The development of novel catalytic systems is paramount. This includes exploring earth-abundant metal catalysts, such as manganese or iron, to replace traditional palladium or copper catalysts in key steps, thereby reducing cost and environmental impact. nih.gov

Process Intensification: Continuous-flow chemistry offers a significant leap forward from traditional batch processing. rsc.orgmdpi.com A flow-based synthesis of this compound or its precursors could offer superior control over reaction parameters, leading to higher yields, improved safety for handling potentially hazardous reagents, and easier scalability. mdpi.com For instance, a continuous-flow system has been successfully used for the synthesis of pyrazinamide (B1679903) derivatives, demonstrating the viability of this technology for the pyrazine (B50134) class. rsc.org

Atom Economy and Green Solvents: Researchers are actively seeking synthetic routes that maximize the incorporation of starting materials into the final product (high atom economy). nih.gov This involves designing reactions that minimize the formation of byproducts. Furthermore, the use of environmentally benign solvents, such as water or bio-derived solvents like tert-amyl alcohol, is a key goal to reduce the toxicity and disposal costs associated with traditional organic solvents. rsc.orgrsc.org

Exploration of Novel Reactivity and Unconventional Reaction Pathways

The reactivity of this compound is defined by its electronically deficient pyrazine ring and its distinct functional groups. The two halogen atoms, bromine and chlorine, exhibit differential reactivity, which is the cornerstone of its synthetic utility. The chlorine atom is susceptible to nucleophilic aromatic substitution (SNAr), while the bromine atom is a prime site for metal-catalyzed cross-coupling reactions.

Future research will delve deeper into:

Selective Cross-Coupling: There is a significant opportunity to explore a wider range of palladium-catalyzed cross-coupling reactions at the C-6 bromine position. While Suzuki-Miyaura reactions are well-established for similar systems, rsc.org the application of Sonogashira (alkyne coupling), Buchwald-Hartwig (C-N and C-O coupling), and Negishi (organozinc coupling) reactions on this specific substrate remains a fertile area for investigation. rsc.org Achieving high selectivity for reactions at the bromine site while leaving the chlorine untouched is a key objective.

C-H Functionalization: A major frontier in modern organic synthesis is the direct functionalization of carbon-hydrogen (C-H) bonds. rsc.org Future studies could target the C-H bond at the 5-position of the pyrazine ring for direct arylation, alkylation, or other modifications, providing a novel and atom-economical route to tri-substituted pyrazines without pre-functionalization.

Nitrile Group Transformations: The nitrile group offers another handle for chemical modification. While it can be hydrolyzed to a carboxylic acid or amide, exploring unconventional transformations, such as its participation in cycloaddition reactions or its reduction to an amine followed by further derivatization, could unlock new molecular architectures.

Below is a data table summarizing the potential reactivity at each functional site of the molecule.

| Functional Group | Position | Potential Reaction Type | Reagents/Catalysts Example | Resulting Structure |

| Chloro | C-3 | Nucleophilic Aromatic Substitution (SNAr) | Amines, Alcohols, Thiols | 3-Amino/Alkoxy/Thio-substituted pyrazine |

| Bromo | C-6 | Suzuki-Miyaura Coupling | Arylboronic acids, Pd catalyst, Base | 6-Aryl-substituted pyrazine |

| Bromo | C-6 | Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts, Base | 6-Alkynyl-substituted pyrazine |

| Bromo | C-6 | Buchwald-Hartwig Amination | Amines, Pd catalyst, Ligand, Base | 6-Amino-substituted pyrazine |

| Nitrile | C-2 | Hydrolysis | Acid or Base | Pyrazine-2-carboxylic acid or carboxamide |

| Nitrile | C-2 | Reduction | Reducing agents (e.g., LiAlH4) | 2-(Aminomethyl)pyrazine |

| Pyrazine Ring | C-5 | C-H Functionalization | Organoboron reagents, Fe or Pd catalyst | 5-Aryl/Alkyl-substituted pyrazine |

Application in Diversified Chemical Libraries and Drug Discovery Efforts

The pyrazine ring is recognized as a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs. rsc.orgrsc.org Its ability to act as a hydrogen bond acceptor and its bioisosteric relationship with other aromatic rings make it a desirable component in drug design. rsc.org this compound is an ideal starting material for generating diverse chemical libraries for drug discovery.

Emerging research in this area includes:

Diversity-Oriented Synthesis (DOS): By leveraging the distinct reactivity of the chloro and bromo substituents, a single starting molecule can give rise to a vast array of products. A sequential approach, for example, performing an SNAr reaction at the chlorine position followed by a Suzuki coupling at the bromine position, allows for the introduction of two different points of diversity. This strategy is highly effective for rapidly building libraries of novel compounds for high-throughput screening. rsc.org

Fragment-Based Drug Discovery (FBDD): The core pyrazine structure can be used as a central fragment to which various chemical appendages are attached. Screening these libraries can identify "hits"—small molecules that bind weakly to a biological target. thermofisher.com These hits can then be optimized into more potent lead compounds.

Targeted Library Synthesis: Based on the structures of known active compounds, focused libraries can be synthesized to explore the structure-activity relationships (SAR) around a particular biological target. azolifesciences.com For example, if a known kinase inhibitor contains a pyrazine core, libraries based on this compound can be created to find analogues with improved potency or selectivity. rsc.org

The table below illustrates the potential for generating a diversified chemical library from this single precursor.

| Step 1: Reaction at C-3 (SNAr) | Step 2: Reaction at C-6 (Cross-Coupling) | Resulting Compound Class | Potential Application |

| Substitution with Primary Amine | Suzuki Coupling with Arylboronic Acid | 3-Amino-6-aryl-pyrazine-2-carbonitriles | Kinase Inhibitors |

| Substitution with Phenol (B47542) | Sonogashira Coupling with an Alkyne | 3-Phenoxy-6-alkynyl-pyrazine-2-carbonitriles | Antiviral Agents |

| Substitution with Thiophenol | Buchwald-Hartwig Amination with a Secondary Amine | 3-Thiophenyl-6-amino-pyrazine-2-carbonitriles | Antibacterial Agents |

| Substitution with Piperidine | Heck Coupling with an Alkene | 3-Piperidinyl-6-vinyl-pyrazine-2-carbonitriles | CNS-active Agents |

Integration with High-Throughput Experimentation and Automated Synthesis Platforms

The convergence of chemistry with robotics and data science is revolutionizing drug discovery. acs.org The unique properties of this compound make it an excellent candidate for integration into these modern workflows.

Future directions include:

Automated Synthesis Platforms: The sequential, two-step diversification strategy described above is highly amenable to automation. Robotic synthesis platforms can perform reactions in parallel in 96-well or 384-well plates, enabling the rapid production of hundreds or thousands of distinct compounds from the pyrazine starting material. acs.orgnih.gov

Flow Chemistry for Library Production: Continuous-flow reactors can be programmed to systematically vary reagents and conditions, allowing for the automated synthesis of a library of analogues. rsc.orgmdpi.com This approach has been successfully used to generate libraries of pyrazole (B372694) derivatives and can be adapted for pyrazines, significantly accelerating the synthesis phase. mdpi.com

High-Throughput Screening (HTS): The synthesized chemical libraries can be directly subjected to HTS assays to rapidly identify compounds with desired biological activity. azolifesciences.comnih.gov This process allows for the screening of vast numbers of compounds against biological targets, dramatically increasing the efficiency of identifying new lead molecules for drug development. azolifesciences.com The combination of automated synthesis and HTS creates a powerful, closed-loop system for accelerated discovery.

By embracing these future directions, the chemical community can fully exploit the synthetic potential of this compound, paving the way for new discoveries in medicine, materials science, and beyond.

Q & A

(Basic) What are the optimal synthetic routes for 3-Bromo-6-chloropyrazine-2-carbonitrile, and how can reaction conditions be optimized for high yield?

Methodological Answer:

The synthesis typically involves halogenation of pyrazine precursors. A common approach is sequential halogenation using brominating (e.g., NBS) and chlorinating agents (e.g., POCl₃) under controlled temperatures (60–80°C) in anhydrous solvents like DMF or acetonitrile. Catalysts such as FeCl₃ or AlCl₃ may enhance regioselectivity. Key parameters include:

- Stoichiometry: Maintain a 1:1.2 molar ratio of precursor to halogenating agent to minimize side products.

- Purification: Use column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) to isolate the product.

Yield optimization requires monitoring reaction progress via TLC or HPLC. Contradictions in reported yields (e.g., 45–75%) may arise from trace moisture or incomplete precursor activation .

(Basic) What analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Expect aromatic proton signals in the δ 8.5–9.5 ppm range (pyrazine ring). Absence of extraneous peaks confirms purity.

- ¹³C NMR: Peaks at ~110–120 ppm (C≡N), 130–140 ppm (halogenated carbons).

- Mass Spectrometry (HRMS): Molecular ion [M+H]⁺ at m/z 216.91 (C₅H₂BrClN₃).

- FT-IR: Strong absorption at ~2230 cm⁻¹ (C≡N stretch), 650–750 cm⁻¹ (C-Br/C-Cl).

Cross-validate with X-ray crystallography if crystalline .

(Advanced) How can cross-coupling reactions (e.g., Suzuki-Miyaura) be optimized using this compound as a substrate?

Methodological Answer:

The bromine atom is more reactive than chlorine in Pd-catalyzed couplings. Optimize using:

- Catalyst System: Pd(PPh₃)₄ or PdCl₂(dppf) with K₂CO₃ in THF/water (3:1).

- Temperature: 80–100°C under inert atmosphere.

- Ligand Effects: Bulky ligands (e.g., XPhos) improve selectivity for bromine substitution.

Monitor competing substitution at chlorine using LC-MS; if observed, reduce reaction time or temperature. Post-reaction quenching with NH₄Cl prevents over-coupling .

(Advanced) How do structural analogs (e.g., 3-Bromo-5-chloro-6-methylpyrazine-2-carbonitrile) inform reactivity trends in halogenated pyrazines?

Methodological Answer:

Substituent effects are critical:

- Electron-Withdrawing Groups (e.g., CN): Increase electrophilicity at halogen sites, accelerating nucleophilic substitution.

- Steric Hindrance: Methyl groups at position 6 (as in CAS 1257072-34-6) reduce accessibility for bulky nucleophiles.

Comparative studies show bromine is 5–10× more reactive than chlorine in SNAr reactions. Use Hammett constants (σ) to predict reactivity: σ(Cl) = 0.23 vs. σ(Br) = 0.26, suggesting bromine’s higher electrophilicity .

(Advanced) How can researchers resolve contradictions in reported reactivity data (e.g., divergent yields in similar conditions)?

Methodological Answer:

Systematically evaluate variables:

Solvent Purity: Anhydrous vs. technical-grade DMF can alter reaction rates.

Catalyst Aging: Pd catalysts degrade upon exposure to air; use freshly prepared solutions.

Substrate Isomerism: Confirm regiochemistry via NOESY or 2D NMR to rule out positional isomer interference.

Case study: A 20% yield discrepancy in Suzuki couplings was traced to residual K⁺ ions from incomplete washing, which poisoned the catalyst .

(Basic) What strategies mitigate competing side reactions during nucleophilic substitution (e.g., amine alkylation)?

Methodological Answer:

- Protecting Groups: Temporarily protect the cyano group with TMSCl to prevent nucleophilic attack.

- Low-Temperature Conditions: Perform reactions at 0–5°C to slow down undesired pathways.

- Selective Solvents: Use DMSO to stabilize transition states for SNAr over E2 elimination.

Post-reaction, deprotect with TBAF in THF .

(Advanced) What computational methods predict the regioselectivity of this compound in multi-step syntheses?

Methodological Answer:

- DFT Calculations: Compute Fukui indices (ƒ⁻) to identify electrophilic centers. Bromine typically has higher ƒ⁻ (0.15–0.20) than chlorine (0.10–0.12).

- Molecular Dynamics (MD): Simulate solvent effects (e.g., DMF vs. DCM) on transition-state accessibility.

Validate predictions with kinetic studies (e.g., pseudo-first-order rate constants) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.